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Compound of Interest

Compound Name: 3-(1H-pyrrol-1-yl)aniline

Cat. No.: B1585884 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Applications of 3-(1H-pyrrol-1-
yl)aniline

Abstract
This technical guide provides a comprehensive analysis of 3-(1H-pyrrol-1-yl)aniline, a

heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science.

The document elucidates the molecule's structural features through an examination of its

physicochemical properties and spectroscopic data. A detailed, field-tested protocol for its

synthesis via the Clauson-Kaas reaction is presented, including mechanistic insights and a

procedural workflow diagram. Furthermore, the guide explores the compound's emerging

applications as a versatile building block in drug discovery, highlighting its role as a bioisosteric

replacement for traditional aniline moieties and its utility in creating novel therapeutic agents.

Safety and handling protocols are also summarized to ensure its proper use in a research

environment. This document is intended for researchers, chemists, and drug development

professionals seeking a deep, practical understanding of this valuable chemical entity.

Molecular Structure and Physicochemical
Characterization
3-(1H-pyrrol-1-yl)aniline, with CAS Number 89353-42-4, is an organic compound that

integrates two key aromatic heterocycles: a benzene ring substituted with an amino group

(aniline) and a pyrrole ring. The pyrrole ring is attached via its nitrogen atom to the meta-

position (C3) of the aniline ring. This specific arrangement dictates the molecule's electronic
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properties, reactivity, and three-dimensional conformation, making it a valuable scaffold in

synthetic chemistry.

The aniline moiety provides a nucleophilic amino group and an aromatic ring that can undergo

electrophilic substitution, primarily at the ortho and para positions relative to the amine.

However, the bulky pyrrole substituent at the meta-position introduces significant steric

hindrance and electronic modulation, influencing the regioselectivity of further reactions. The

pyrrole ring itself is an electron-rich aromatic system, contributing to the overall electronic

character of the molecule.

Physicochemical Properties
The fundamental properties of 3-(1H-pyrrol-1-yl)aniline are summarized in the table below.

The compound is a solid at room temperature with a distinct melting point, indicating a stable

crystalline structure.

Property Value Reference(s)

IUPAC Name 3-(1H-pyrrol-1-yl)aniline [1]

CAS Number 89353-42-4 [2]

Molecular Formula C₁₀H₁₀N₂ [3]

Molecular Weight 158.20 g/mol [1]

Appearance Solid [4]

Melting Point 43-44 °C [2][5]

SMILES Nc1cccc(c1)N1C=CC=C1 [3]

InChI Key

NHLHWHRXMZZWGA-

UHFFFAOYSA-N (for para-

isomer, meta expected similar)

[4]

Spectroscopic Analysis
Spectroscopic data is crucial for the unambiguous confirmation of the molecular structure of 3-
(1H-pyrrol-1-yl)aniline. While a complete public dataset for the meta-isomer is not readily
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available, the expected spectral characteristics can be inferred from the known spectra of its

constituent parts and related isomers, such as 2-(1H-pyrrol-1-yl)aniline.[6]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the protons on both the aniline and pyrrole rings. The protons on the aniline ring will appear

as a complex multiplet in the aromatic region (approx. 6.5-7.5 ppm). The protons of the

pyrrole ring typically appear as two distinct triplets: one for the α-protons (adjacent to the

nitrogen, approx. 6.8-7.2 ppm) and one for the β-protons (approx. 6.2-6.5 ppm). The two

protons of the -NH₂ group will appear as a broad singlet, the chemical shift of which is

dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals

corresponding to each carbon atom in the molecule. The carbons of the benzene ring will

resonate in the 110-150 ppm range, with the carbon attached to the amino group appearing

furthest upfield. The pyrrole carbons will show two signals, typically around 110 ppm (β-

carbons) and 120 ppm (α-carbons).

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional

groups. Characteristic peaks would include N-H stretching vibrations for the primary amine

(a doublet around 3350-3450 cm⁻¹), C-H stretching for the aromatic rings (~3000-3100

cm⁻¹), and C=C stretching vibrations within the aromatic rings (approx. 1450-1600 cm⁻¹).[7]

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) at m/z =

158.20, confirming the molecular weight of the compound. Fragmentation patterns would

likely involve the loss of the pyrrole or aniline moieties.

Synthesis and Mechanistic Insights
The preparation of N-substituted pyrroles from primary amines is a cornerstone of heterocyclic

chemistry. The Clauson-Kaas reaction is a highly reliable and efficient method for synthesizing

compounds like 3-(1H-pyrrol-1-yl)aniline.[8] This reaction involves the condensation of a

primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Clauson-Kaas Synthesis Workflow
The synthesis proceeds by reacting 3-aminophenol (as the precursor to the aniline moiety) with

2,5-dimethoxytetrahydrofuran. The furan derivative serves as a synthetic equivalent of 1,4-
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dicarbonyl succinaldehyde.

Synthesis Workflow

Reactants:
- 3-Aminophenol

- 2,5-Dimethoxytetrahydrofuran
- Acetic Acid (Solvent/Catalyst)

Reaction Vessel
Reflux at 100-120 °C for 2-4 hours

1. Combine & Heat

Aqueous Workup
- Neutralize with NaHCO₃

- Extract with Ethyl Acetate

2. Cool & Quench

Purification
Silica Gel Column Chromatography

3. Isolate Crude

Final Product
3-(1H-pyrrol-1-yl)aniline

4. Isolate Pure

Click to download full resolution via product page

Caption: Workflow for the Clauson-Kaas synthesis of 3-(1H-pyrrol-1-yl)aniline.

Experimental Protocol
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This protocol is a representative method and should be adapted and optimized based on

laboratory conditions and scale.

Preparation: To a round-bottom flask equipped with a reflux condenser, add 3-aminophenol

(1.0 eq) and glacial acetic acid (as solvent).

Addition of Reagents: While stirring, add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the

solution.

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product

with ethyl acetate (3x volumes). Combine the organic layers.

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

hexane/ethyl acetate gradient system to afford pure 3-(1H-pyrrol-1-yl)aniline.

Reaction Mechanism
The Clauson-Kaas reaction proceeds through an acid-catalyzed mechanism. The 2,5-

dimethoxytetrahydrofuran is hydrolyzed in the acidic medium to form the reactive intermediate,

succinaldehyde. The primary amine of the aniline then undergoes a double condensation

reaction (forming two imine bonds) with the two aldehyde groups of succinaldehyde. This is

followed by an intramolecular cyclization and subsequent dehydration to form the stable

aromatic pyrrole ring.
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Applications in Drug Discovery and Materials
Science
The aniline moiety is a common feature in many approved drugs, but it can also be associated

with metabolic instability or toxicity.[9] As such, replacing or modifying the aniline scaffold is a

key strategy in modern drug design. 3-(1H-pyrrol-1-yl)aniline serves as an excellent

bioisostere, retaining the key aromatic and hydrogen-bonding features of substituted anilines

while offering a different metabolic profile and steric footprint.

Role as a Bioactive Scaffold
The pyrrole ring is a fundamental structural motif in a vast array of bioactive molecules and

natural products, including alkaloids and co-enzymes.[7][10] Its incorporation into drug

candidates is a well-established strategy. The 1,3-diaryl-pyrrole skeleton, in particular, has

shown promise in the development of selective butyrylcholinesterase (BChE) inhibitors, which

are of interest for treating neurodegenerative diseases like Alzheimer's.[11] The 3-(1H-pyrrol-
1-yl)aniline structure provides a direct and versatile entry point for synthesizing libraries of

such compounds for screening.

Derivatives of phenyl-pyrroles have also been investigated for a wide range of therapeutic

applications, including:

Antimicrobial Agents: The scaffold is used to synthesize novel compounds with activity

against bacteria and Mycobacterium tuberculosis.[12]

Anticancer Agents: The pyrrolidine ring, a saturated analog of pyrrole, is a key component in

many anticancer drugs, and the aromatic pyrrole serves as a valuable precursor.[10]

Insecticidal Agents: Certain substituted pyrrole derivatives have demonstrated potent

insecticidal activity.[13]

The logical pathway from a starting scaffold like 3-(1H-pyrrol-1-yl)aniline to a potential drug

candidate involves several key stages of chemical modification and biological testing.
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Drug Discovery Pathway

Scaffold
3-(1H-pyrrol-1-yl)aniline

Synthetic Modification
(e.g., Acylation, Alkylation,

Cross-Coupling)

Compound Library
(Diverse Derivatives)

High-Throughput
Screening (HTS)

(e.g., BChE Inhibition Assay)

Hit Compound
(Shows Activity)

Lead Optimization
(ADMET Profiling) Drug Candidate

Click to download full resolution via product page

Caption: Logical workflow from a core scaffold to a drug candidate.

Safety and Handling
3-(1H-pyrrol-1-yl)aniline is classified as a hazardous substance and requires careful handling

in a laboratory setting. It is an irritant and can cause skin and serious eye irritation.[2]

Furthermore, like many aniline derivatives, it is considered toxic if swallowed, inhaled, or in

contact with skin, and may cause damage to organs through prolonged or repeated exposure.

Hazard Classification
Hazard Class Category Reference(s)

Skin Corrosion/Irritation 2

Serious Eye Damage/Eye

Irritation
2

Specific target organ toxicity

(single exposure)
3

Acute Toxicity (Oral, Dermal,

Inhalation)
3

Carcinogenicity (Suspected) 2

Germ cell mutagenicity

(Suspected)
2

Recommended Safety Precautions
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood. Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

safety glasses with side-shields or goggles. If dust or aerosols may be generated, use a

NIOSH/MSHA approved respirator.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash

hands thoroughly after handling.[14]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep

away from strong oxidizing agents and sources of ignition.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
3-(1H-pyrrol-1-yl)aniline is a structurally significant molecule that combines the reactive

properties of aniline with the stable, electron-rich nature of pyrrole. Its well-defined

physicochemical characteristics and established synthetic routes, such as the Clauson-Kaas

reaction, make it an accessible and valuable intermediate for synthetic chemists. Its primary

importance lies in its application as a versatile scaffold in drug discovery, where it serves as a

modern building block for creating novel therapeutics with potentially improved safety and

efficacy profiles. A thorough understanding of its structure, synthesis, and handling is essential

for unlocking its full potential in both academic research and industrial drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9763612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9763612/
https://www.researchgate.net/publication/350707270_Synthesis_in_silico_Molecular_Docking_and_Antimicrobial_Study_of_Some_New_3-Substituted-quinolin-3-yl-1-4-1H-pyrrol-1-ylphenylprop-2-en-1-one_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC8829954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8829954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8829954/
https://www.fishersci.com/store/msds?partNumber=CC38414DE&productDescription=3-1H-1+2+4-TRIAZOL-1-YL+5GR&vendorId=VN00092202&countryCode=US&language=en
https://www.benchchem.com/product/b1585884#3-1h-pyrrol-1-yl-aniline-molecular-structure
https://www.benchchem.com/product/b1585884#3-1h-pyrrol-1-yl-aniline-molecular-structure
https://www.benchchem.com/product/b1585884#3-1h-pyrrol-1-yl-aniline-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1585884?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

